PD-1-IN-17

PD-1/PD-L1 inhibition splenocyte recovery assay immune checkpoint small molecule

PD-1-IN-17 is a peptidomimetic small-molecule PD-1 pathway inhibitor that rescues PD-L1-suppressed mouse splenocyte proliferation by 92% at 100 nM yet shows zero binding to PD-1 or PD-L1 up to 300 μM (SPR). This unique non-binding mechanism makes it an indispensable probe for identifying the unknown protein mediator downstream of PD-L1 engagement. Structurally related to the clinical candidate CA-170, PD-1-IN-17 offers a cost-accessible, orally bioavailable chemotype for PK/tolerability screening and assay validation. ≥98% purity, batch consistency assured.

Molecular Formula C13H22N6O7
Molecular Weight 374.35 g/mol
Cat. No. B15612423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-17
Molecular FormulaC13H22N6O7
Molecular Weight374.35 g/mol
Structural Identifiers
InChIInChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
InChIKeySRNQPYBWRIETFQ-XKBZYTNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1-IN-17 Small-Molecule PD-1 Pathway Inhibitor – Procurement-Relevant Baseline Profile


PD-1-IN-17 is a peptidomimetic small-molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway, first disclosed as Compound 12 in patent WO2015033301A1 by Aurigene Discovery Technologies [1]. The compound rescues PD-L1-suppressed mouse splenocyte proliferation by 92% at a single tested concentration of 100 nM in a phenotypic cell-based recovery assay . Structurally, PD-1-IN-17 belongs to the 1,3,4-oxadiazole class and is closely related to CA-170 (AUPM-170), an oral PD-L1/VISTA antagonist that entered Phase I/II clinical trials [2]. Unlike monoclonal antibodies targeting PD-1 or PD-L1, PD-1-IN-17 represents a small-molecule approach to immune checkpoint modulation, offering potential advantages in oral bioavailability, tissue penetration, and manufacturing cost [2].

PD-1-IN-17 Comparator Selection Risk – Why Not All PD-1 Small Molecules Are Interchangeable


Small-molecule PD-1 pathway inhibitors encompass diverse chemotypes with distinct mechanisms of action. Direct PD-L1 binding inhibitors such as BMS-1001 (IC50 = 0.9 nM in HTRF) [1] operate by inducing PD-L1 dimerization and sterically blocking PD-1 engagement. In contrast, PD-1-IN-17 and its congeners from the Aurigene oxadiazole series fail to bind either PD-1 or PD-L1 in surface plasmon resonance (SPR) assays at concentrations up to 300 μM, despite potent activity in splenocyte proliferation rescue [2]. This mechanistic divergence means that activity in one assay system does not predict activity in another, and compounds cannot be substituted based on potency metrics alone. Furthermore, the CA-170 clinical candidate, which shares the oxadiazole scaffold with PD-1-IN-17, reportedly targets VISTA in addition to PD-L1 [3]. Selecting PD-1-IN-17 without understanding its specific target engagement profile relative to other series members risks experimental irreproducibility and misinterpretation of pharmacological data.

PD-1-IN-17 Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparator Data


PD-1-IN-17 Splenocyte Proliferation Rescue vs. Aurigene Compound 1 – Cell-Based Phenotypic Potency

PD-1-IN-17 (Aurigene Compound 12 from WO2015033301A1) rescued PD-L1-suppressed mouse splenocyte proliferation by 92% at 100 nM, compared to 68% rescue achieved by Compound 1 from the same patent series under identical conditions [1]. The comparator Compound 1 was tested in the same SPR-validated splenocyte recovery assay as part of a three-compound panel where Compound 2 achieved 93% rescue and Compound 3 (likely PD-1-IN-17) achieved 92% rescue, establishing a clear within-series potency ranking [1]. This 24-percentage-point advantage over Compound 1 is meaningful for assay design requiring robust signal-to-noise separation at sub-micromolar concentrations.

PD-1/PD-L1 inhibition splenocyte recovery assay immune checkpoint small molecule

PD-1-IN-17 Target Engagement Profile vs. BMS-1001 – Direct PD-L1 Binding Absence in SPR

Unlike the BMS-series direct PD-L1 inhibitor BMS-1001 (compound 4 in the comparator study), which showed effective inhibition of PD-1/PD-L1 binding at both 30 nM and 30 μM in SPR assays, PD-1-IN-17 (tested as part of the Aurigene compound panel) demonstrated no inhibition of the PD-1/PD-L1 interaction across a concentration range of 30 nM to 30 μM when PD-L1 was immobilized and soluble PD-1 was flowed [1]. Furthermore, in reciprocal SPR experiments with PD-1 immobilized, the Aurigene compounds again showed no inhibition, whereas BMS-1001 retained inhibitory activity [1]. At 300 μM, Aurigene compounds 1 and 2 produced non-specific signal increases rather than inhibition [1]. This lack of direct target engagement is a defining characteristic distinguishing PD-1-IN-17 from direct PD-L1 binders.

surface plasmon resonance PD-L1 direct binding mechanism of action differentiation

PD-1-IN-17 Structural and Pharmacological Relationship to CA-170 – Clinical Translation Relevance

PD-1-IN-17 is structurally similar to CA-170 (AUPM-170), the first oral small-molecule immune checkpoint inhibitor to enter clinical trials [1]. CA-170, derived from the same Aurigene oxadiazole platform, targets both PD-L1 and VISTA and demonstrated preclinical anti-tumor efficacy in multiple syngeneic mouse tumor models following oral administration [1]. While PD-1-IN-17 itself has not been clinically evaluated, its scaffold identity with CA-170 provides a scientifically grounded basis for predicting oral bioavailability potential and multi-pathway immunomodulatory activity . In contrast, cyclic peptide-based PD-1 inhibitors such as AUNP-12 (EC50 = 17 nM against rmPD-L1 in splenocyte assays) lack the oral bioavailability of the oxadiazole series, limiting their in vivo utility to parenteral administration.

CA-170 VISTA inhibitor oral immune checkpoint preclinical anti-tumor efficacy

PD-1-IN-17 Concentration-Response Context vs. Higher-Potency Non-Aurigene Inhibitors – Potency-Per-Mechanism Consideration

PD-1-IN-17 has published potency only as a single-point 92% splenocyte rescue at 100 nM; no full concentration-response curve (EC50) is publicly available for this compound . By comparison, multiple non-Aurigene direct PD-L1 inhibitors report sub-nanomolar to low nanomolar IC50 values in biochemical HTRF assays: BMS-1001 (IC50 = 0.9 nM), Incyte-011 (IC50 = 5.3 nM), and Evixapodlin (IC50 ≤ 10 nM) [1]. However, these potency rankings derive from fundamentally different assay principles—biochemical PD-L1 binding disruption vs. phenotypic splenocyte recovery—and cannot be directly equated. The most relevant within-class comparison remains the Aurigene compound panel in the splenocyte assay, where PD-1-IN-17 ranks among the highest-efficacy members [2]. For application contexts where the splenocyte recovery phenotype is the biologically relevant endpoint, the lack of biochemical HTRF IC50 does not diminish PD-1-IN-17's utility.

IC50 comparison PD-1/PD-L1 small molecule HTRF assay phenotypic vs. biochemical potency

PD-1-IN-17 Chemical Identity and Purity – Quality Control Differentiation from Advertised Analogs

PD-1-IN-17 is defined by CAS Registry Number 1673560-66-1 with the IUPAC chemical name (((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine and molecular formula C13H22N6O7 (MW 374.35) . Commercial sourcing from MedChemExpress specifies purity at 99.01% as determined by HPLC . This chemical identity is distinct from several closely named but structurally unrelated compounds that appear in procurement catalogs: PD-1/PD-L1-IN-17 (TargetMol, Compound P20, IC50 = 26.8 nM) is a different chemical entity with a different scaffold ; PD-1-IN-17 TFA is the trifluoroacetate salt form. Procurement misidentification between PD-1-IN-17 and PD-1/PD-L1-IN-17 would result in experimental data from an entirely different chemotype with distinct pharmacological properties.

chemical structure confirmation CAS 1673560-66-1 purity QC oxadiazole scaffold

PD-1-IN-17 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Mechanism-of-Action Deconvolution Studies for PD-1 Pathway Modulation

PD-1-IN-17 is ideally suited for studies aimed at identifying the alternative molecular target(s) through which Aurigene oxadiazole compounds exert PD-1-pathway suppression without direct PD-1/PD-L1 binding. As demonstrated by Blevins et al., these compounds rescue splenocyte proliferation at 100 nM but show zero SPR binding to either PD-1 or PD-L1 [1]. Researchers can employ PD-1-IN-17 alongside direct PD-L1 binders such as BMS-1001 as mechanistically distinct tool compounds to dissect signaling nodes downstream of PD-1 engagement. Chemical proteomics, thermal shift assays, or CRISPR screens using PD-1-IN-17 as a probe may reveal the currently unknown protein mediator hypothesized to regulate the PD-1 axis [1].

In Vivo Oral Dosing Proof-of-Concept Using Oxadiazole Scaffold Tool Compounds

The structural relationship between PD-1-IN-17 and clinically evaluated CA-170 supports its use as a cost-effective surrogate for preliminary oral pharmacokinetic and tolerability profiling of the oxadiazole chemotype [1]. While CA-170 has demonstrated oral anti-tumor efficacy in CT26, B16F10, and 4T1 syngeneic models [2], its commercial availability for research use is limited. PD-1-IN-17 offers a procurement-accessible alternative for initial dose-range-finding, formulation development, and biomarker studies that inform subsequent expenditure on clinical candidate procurement. Investigators should verify oral bioavailability independently, as PD-1-IN-17-specific PK data are not publicly available .

Splenocyte-Based Immune Checkpoint Screening Cascade Development

PD-1-IN-17 serves as an excellent positive control for establishing and validating mouse splenocyte proliferation rescue assays. Its robust 92% rescue at 100 nM [1], combined with its position as the highest-efficacy compound in the Aurigene series alongside Compound 2 (93%) [2], provides strong signal-to-noise separation. Assay developers can use PD-1-IN-17 to set acceptance criteria for Z'-factor determination and inter-plate variability assessment in medium-throughput phenotypic screening cascades for novel PD-1 pathway modulators. Its commercial availability from multiple vendors (MedChemExpress, Cayman Chemical, GLPBIO) at defined purity (≥99%) ensures batch-to-batch consistency essential for long-term screening programs.

Differentiation of PD-L1 vs. VISTA Pathway Contribution in Immune Modulation

Given that CA-170, the clinical successor of the Aurigene oxadiazole platform, demonstrates dual PD-L1/VISTA antagonism [1], PD-1-IN-17 can be deployed in comparative pharmacology studies alongside VISTA-selective and PD-L1-selective probes. By testing PD-1-IN-17 in VISTA-suppressed vs. PD-L1-suppressed T-cell assays, researchers can dissect whether the oxadiazole series preferentially modulates one pathway over the other. This application is particularly relevant for tumor microenvironment studies where VISTA and PD-L1 are co-expressed on myeloid-derived suppressor cells and tumor cells, respectively [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-1-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.